(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an acetamido group, and a methoxyethyl group. The benzothiazole ring is aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzothiazole ring might undergo electrophilic aromatic substitution reactions, while the acetamido group could participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might increase its stability and rigidity, while the acetamido and methoxyethyl groups could affect its solubility .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles are recognized for their wide-ranging pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. They are integral to several natural and synthetic bioactive molecules, underlining their importance in drug discovery and development. The structural simplicity of benzothiazoles allows for the creation of chemical libraries to aid in the identification of new therapeutic agents. Research highlights the therapeutic potential of benzothiazoles in treating various human diseases and disorders, emphasizing the significance of the benzothiazole nucleus in medicinal chemistry (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Structural Activity Relationship
The benzothiazole scaffold, particularly when substituted at specific positions, exhibits a range of biological activities. These activities are influenced by structural modifications, highlighting the scaffold's role in the discovery of compounds with enhanced pharmacological effects. Benzothiazole derivatives have been studied for their antiviral, antimicrobial, antiallergic, anti-tumor, and anti-cancer properties, underscoring the scaffold's versatility and potential in medicinal chemistry (Bhat & Belagali, 2020).
Synthetic Procedures and Pharmacological Activities
The synthesis of benzothiazoles and their derivatives, including compounds with guanidine moieties, has been explored for their potential therapeutic applications. These compounds exhibit various pharmacological activities, including cytotoxic effects and the inhibition of cell proliferation through mechanisms such as angiogenesis and apoptosis. The review of synthetic approaches to benzothiazoles and their functionalization offers insights into the development of new pharmacophores for therapeutic use (Rosales-Hernández et al., 2022).
Comprehensive Review of Benzothiazole-Based Medicinal Chemistry
Benzothiazole (BTA) and its derivatives form an essential part of pharmaceutical agents, showcasing a broad spectrum of pharmacological activities. The structural diversity of BTA derivatives has been crucial in the search for new therapeutic agents, with numerous compounds entering clinical use to treat various diseases. This comprehensive review of BTA-based medicinal chemistry highlights the ongoing developments and the active nature of research in this area (Keri et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibited good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzo[d]thiazole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the acetamido, methoxyethyl, and chlorobenzamide groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUSDTYXURTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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